molecular formula C16H15BrO3 B13969200 Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate

Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate

Cat. No.: B13969200
M. Wt: 335.19 g/mol
InChI Key: YLBIKELTMLMTCE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a methyl ester group, and a dimethylphenoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate typically involves a multi-step process. One common method includes the bromination of methyl 4-hydroxybenzoate followed by etherification with 2,6-dimethylphenol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The etherification step can be carried out using a base such as potassium carbonate in a suitable solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Conversion to 3-bromo-4-(2,6-dimethylphenoxy)benzoic acid.

    Reduction: Formation of 3-bromo-4-(2,6-dimethylphenoxy)benzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine atom and the ester group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but lacks the dimethylphenoxy group.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom on the aromatic ring.

    Methyl 3-(2,6-dimethylphenoxy)benzoate: Similar structure but without the bromine atom.

Uniqueness

Methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate is unique due to the combination of the bromine atom and the dimethylphenoxy group, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

methyl 3-bromo-4-(2,6-dimethylphenoxy)benzoate

InChI

InChI=1S/C16H15BrO3/c1-10-5-4-6-11(2)15(10)20-14-8-7-12(9-13(14)17)16(18)19-3/h4-9H,1-3H3

InChI Key

YLBIKELTMLMTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=C(C=C2)C(=O)OC)Br

Origin of Product

United States

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